2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a phenyl ring, along with a propanenitrile side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile typically involves multiple steps. One common approach is the difluoromethylation of a suitable precursor, such as a phenol derivative, followed by further functionalization to introduce the methoxy and nitrile groups. The reaction conditions often require the use of difluoromethylating agents, such as difluorocarbene precursors, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include difluoromethoxy-substituted aldehydes, acids, amines, and various substituted phenyl derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The methoxy and nitrile groups can further modulate the compound’s physicochemical properties, influencing its bioavailability and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted phenyl derivatives, such as:
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzylamine
- N-[2-(Difluoromethoxy)phenyl]-2-methoxybenzamide
Uniqueness
2-(Difluoromethoxy)-3-methoxyphenylpropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethoxy and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C11H11F2NO2 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)-3-methoxyphenyl]propanenitrile |
InChI |
InChI=1S/C11H11F2NO2/c1-15-9-6-2-4-8(5-3-7-14)10(9)16-11(12)13/h2,4,6,11H,3,5H2,1H3 |
InChI Key |
STEPGWKIHDLWPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.